molecular formula C9H6ClFN2O B12871162 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one

Cat. No.: B12871162
M. Wt: 212.61 g/mol
InChI Key: XAITVPANIHPFRK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of a chloromethyl group at the 2-position and a fluorine atom at the 7-position of the quinazolinone ring imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-fluoroquinazolin-4(3H)-one, which can be obtained through the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazolinone derivatives with various functional groups.

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives with altered oxidation states.

Scientific Research Applications

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one is unique due to the presence of both a chloromethyl group and a fluorine atom on the quinazolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-(chloromethyl)-7-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14)

InChI Key

XAITVPANIHPFRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(NC2=O)CCl

Origin of Product

United States

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